molecular formula C9H13NO2S B2875185 3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid CAS No. 1499641-49-4

3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid

Cat. No.: B2875185
CAS No.: 1499641-49-4
M. Wt: 199.27
InChI Key: KVZJWHKQHUZHLD-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Synthesis Analysis

Thiazoles can be synthesized via a variety of methods. For example, Ramla et al. synthesized a variety of 4-amino-3-methyl-5-(2-methyl-1 H-benzo[d]imidazol-1-yl)thiazol-2(3 H)-one and evaluated them for antitumor activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For instance, Shiradkar et al. prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Solar Cell Applications

One significant application of compounds related to 3-Methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid is in the field of solar energy. Novel organic sensitizers, including structures with thiazolyl units, have been engineered for solar cell applications. These sensitizers demonstrate high incident photon-to-current conversion efficiencies when anchored onto TiO2 films. Such research highlights the potential of thiazolyl derivatives in enhancing solar cell efficiency through molecular engineering (Sanghoon Kim et al., 2006).

Synthesis of Novel Molecules for Therapeutic Applications

Thiazolyl derivatives are also pivotal in the synthesis of molecules with potential therapeutic applications. For example, a study on the synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showcased their potent urease inhibitory activity. These molecules are considered valuable for drug design programs due to their mild cytotoxicity and strong inhibitory effects (M. Nazir et al., 2018).

Biofuel Production through Microbial Fermentation

In the realm of biofuel production, the engineering of microbial strains for the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, represents a promising application. These chemicals are valuable as potential biofuels, and their production has been enhanced through metabolic engineering of microbial strains. This research underscores the importance of optimizing natural fermentation processes and genetic engineering for efficient biofuel production (A. Cann & J. Liao, 2009).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interactions with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Future Directions

Thiazoles continue to be an area of active research due to their wide range of applications in the field of drug design and discovery . Future work will likely focus on the synthesis of new thiazole derivatives and the exploration of their biological activities.

Properties

IUPAC Name

3-methyl-2-(2-methyl-1,3-thiazol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)8(9(11)12)7-4-10-6(3)13-7/h4-5,8H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJWHKQHUZHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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